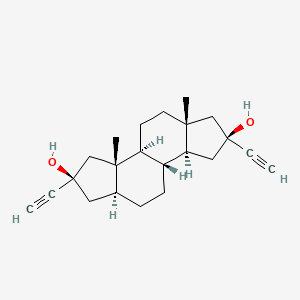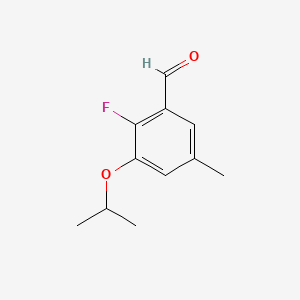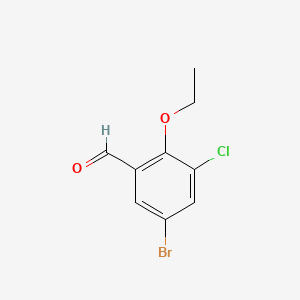
5-Bromo-3-chloro-2-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-ethoxybenzaldehyde typically involves the bromination and chlorination of 2-ethoxybenzaldehyde. The process can be summarized as follows:
Bromination: 2-Ethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
These reactions are typically carried out under controlled conditions to ensure the selective introduction of the halogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-ethoxybenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the aldehyde group.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: 5-Bromo-3-chloro-2-ethoxybenzoic acid.
Reduction: 5-Bromo-3-chloro-2-ethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-ethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-ethoxybenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-2-ethoxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-chloro-2-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
5-Bromo-3-chloro-2-ethoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in terms of chemical stability and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
Clave InChI |
MOAVASBINDKSMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


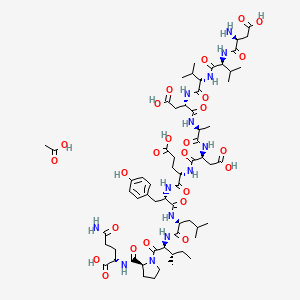
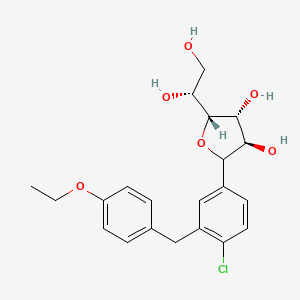
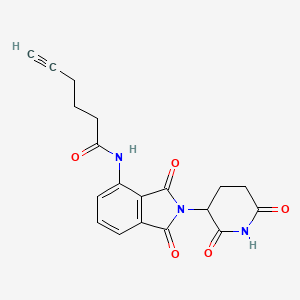
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

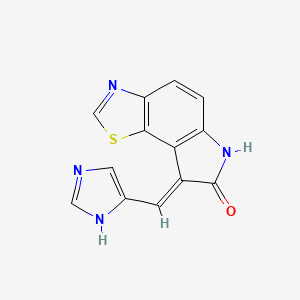
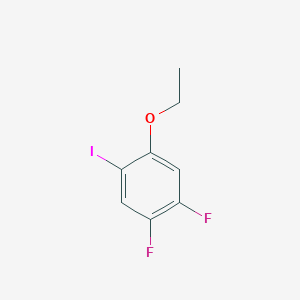
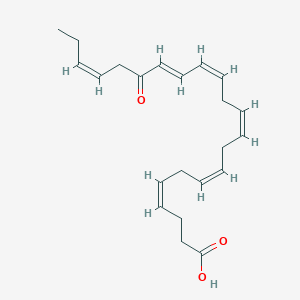


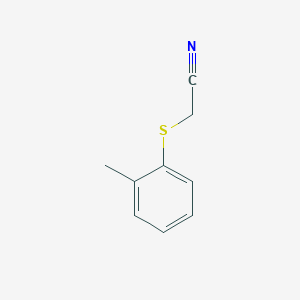
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
